molecular formula C15H19NO4S2 B2424575 2-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1797640-29-9

2-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2424575
CAS No.: 1797640-29-9
M. Wt: 341.44
InChI Key: AVWZLDXEUMXTFM-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, including the introduction of the methoxy and methylthiophene groups. One common approach is to start with a benzenesulfonamide precursor and introduce the methoxy group via methylation reactions. The methylthiophene group can be introduced through a series of substitution reactions involving thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in the design of new antibiotics or anti-inflammatory agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-((5-methylthiophen-2-yl)methyl)ethanamine hydrochloride
  • 2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline
  • 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide

Uniqueness

Compared to similar compounds, 2-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide stands out due to its unique combination of methoxy and methylthiophene groups. These substituents may confer distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-11-8-9-14(21-11)13(20-3)10-16-22(17,18)15-7-5-4-6-12(15)19-2/h4-9,13,16H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWZLDXEUMXTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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